![molecular formula C11H13NO3 B1517962 3-[Ethyl(methyl)carbamoyl]benzoic acid CAS No. 1010797-03-1](/img/structure/B1517962.png)
3-[Ethyl(methyl)carbamoyl]benzoic acid
Overview
Description
3-[Ethyl(methyl)carbamoyl]benzoic acid is an organic compound that consists of a benzoic acid moiety substituted at the third position with an ethyl(methyl)carbamoyl group. This compound finds utility in various fields of scientific research, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylation and Methylation: : The preparation starts with the ethylation and methylation of a suitable carbamoyl precursor.
Benzoic Acid Derivation: : The resultant ethyl(methyl)carbamoyl derivative is then attached to a benzoic acid scaffold under conditions that favor carboxylation.
Purification: : The compound is purified through crystallization or chromatography to ensure a high degree of purity.
Industrial Production Methods: : Industrial-scale production involves optimized reaction conditions that maximize yield and minimize by-products. This often includes the use of continuous flow reactors and robust purification systems to handle large volumes of reactants and products efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the carbamoyl group.
Reduction: : Reductive conditions can alter the carbamoyl functional group, converting it to amine derivatives.
Substitution: : The aromatic ring can undergo electrophilic substitution reactions, especially in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic media.
Reduction: : Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: : Sulfuric acid (H2SO4) or nitric acid (HNO3) can facilitate substitution on the aromatic ring.
Major Products
From Oxidation: : Oxidized derivatives with altered functional groups on the aromatic ring.
From Reduction: : Various amine derivatives of the original compound.
From Substitution: : Derivatives with additional substituents on the aromatic ring.
Scientific Research Applications
3-[Ethyl(methyl)carbamoyl]benzoic acid has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential interactions with biomolecules and possible use in drug design.
Medicine: : Explored for its therapeutic potential in various pharmacological studies.
Industry: : Utilized in the development of specialty chemicals and materials.
Mechanism of Action
Molecular Targets and Pathways: : The mechanism by which 3-[Ethyl(methyl)carbamoyl]benzoic acid exerts its effects is still under investigation. it is believed to interact with specific enzymes and receptors, influencing various biochemical pathways. Studies suggest that the carbamoyl group plays a significant role in its binding affinity and reactivity.
Comparison with Similar Compounds
Comparison: : Compared to other benzoic acid derivatives, 3-[Ethyl(methyl)carbamoyl]benzoic acid stands out due to the presence of the ethyl(methyl)carbamoyl group, which imparts unique chemical properties.
Similar Compounds
3-[Methyl(methyl)carbamoyl]benzoic acid
3-[Ethyl(ethyl)carbamoyl]benzoic acid
4-[Ethyl(methyl)carbamoyl]benzoic acid
These similar compounds help highlight the specific reactivity and applications of this compound. Each variation in the carbamoyl group or position on the benzoic acid ring leads to different chemical and biological properties, making this compound uniquely valuable in research.
Now it’s over to you—what do you think?
Properties
IUPAC Name |
3-[ethyl(methyl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-12(2)10(13)8-5-4-6-9(7-8)11(14)15/h4-7H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLSZOVRYWBAAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=CC(=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


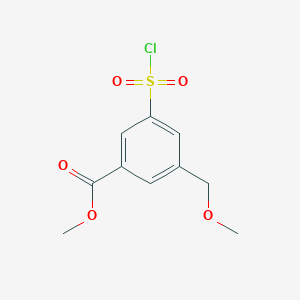
amine](/img/structure/B1517883.png)
![6-Ethyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1517884.png)


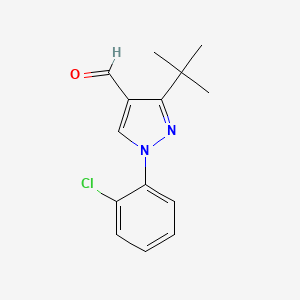

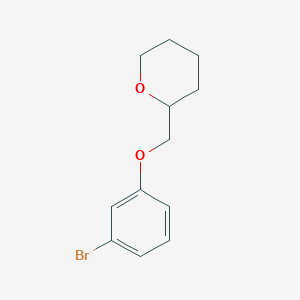
![6-Ethyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1517894.png)
![2-(4-amino-1H-pyrazol-1-yl)-N-[4-(methylsulfanyl)phenyl]acetamide](/img/structure/B1517896.png)
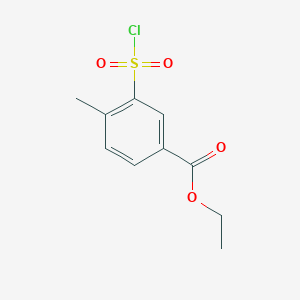
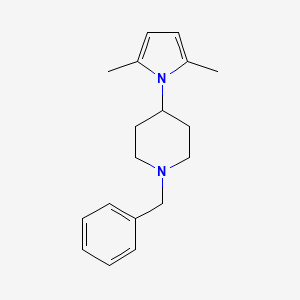

amine](/img/structure/B1517902.png)
